4-(Dimethylphosphoryl)isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

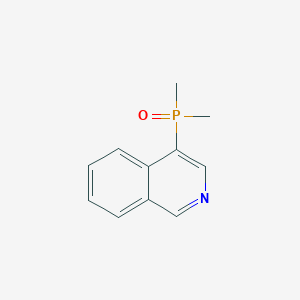

4-(Dimethylphosphoryl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinolines, including 4-(Dimethylphosphoryl)isoquinoline, can be achieved through several methods. Some of the most common synthetic routes include:

Pomeranz-Fritsch Synthesis: This method involves the condensation of benzaldehyde with aminoacetaldehyde diethylacetal to form an aldimine, which then cyclizes in a strong acid medium to produce isoquinoline.

Bischler-Napieralski Synthesis: This method involves the reaction of phenethylamine with an acid chloride or anhydride to form an amide, which cyclizes to a dihydroisoquinoline and is then oxidized to isoquinoline.

Industrial Production Methods: Industrial production of isoquinolines often involves the use of catalytic processes to improve yield and efficiency. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used to produce isoquinolines in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylphosphoryl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.

Substitution: Reagents like nitric acid (HNO3) and acetic acid (AcOH) are used for nitration reactions.

Major Products:

Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride.

Substitution: Nitrated isoquinoline derivatives.

Scientific Research Applications

4-(Dimethylphosphoryl)isoquinoline has several applications in scientific research, including:

Mechanism of Action

4-(Dimethylphosphoryl)isoquinoline can be compared with other similar compounds, such as:

Quinoline: Quinoline is a structural isomer of isoquinoline and shares a similar benzene-pyridine fused ring system.

Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different biological activities and chemical reactivity.

Uniqueness: this compound is unique due to the presence of the dimethylphosphoryl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable compound for research and development.

Comparison with Similar Compounds

- Quinoline

- Tetrahydroisoquinoline

- Pyridine-3,4-dicarboxylic acid

Biological Activity

4-(Dimethylphosphoryl)isoquinoline is a heterocyclic compound characterized by its unique structural features, including a phosphorus atom attached to an isoquinoline framework. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

- Molecular Formula : C10H12N2O2P

- Molecular Weight : 233.21 g/mol

- Appearance : White solid

- Solubility : Soluble in organic solvents (e.g., chloroform, acetone)

- Melting Point : 114-115°C

This compound exhibits significant biological activities, primarily attributed to its ability to induce apoptosis in cancer cell lines. The mechanism involves interaction with various biological targets, including viral proteins and enzymes that regulate cancer cell proliferation. This compound's phosphoryl group enhances its reactivity and potential therapeutic applications.

Biological Activities

The compound has been studied for several key biological activities:

-

Antitumor Activity :

- Induces apoptosis in various cancer cell lines.

- Exhibits cytotoxic effects against specific tumor types.

-

Neuropharmacological Effects :

- Potential interactions with neurotransmitter systems.

- Investigated for effects on dopamine receptors, similar to other isoquinoline derivatives.

-

Antiviral Properties :

- Preliminary studies suggest potential efficacy against viral proteins.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Neuropharmacology | Modulates neurotransmitter release | |

| Antiviral | Potential interactions with viral proteins |

Case Studies

Several studies have demonstrated the efficacy of this compound in various experimental settings:

- Case Study 1 : A study evaluated the compound's effects on breast cancer cell lines, revealing a significant reduction in cell viability and induction of apoptotic pathways.

- Case Study 2 : Research involving neuroblastoma cells indicated that the compound modulates dopamine receptor activity, suggesting a potential therapeutic role in neurological disorders.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. A common method involves the reaction of isoquinoline derivatives with dimethyl phosphite under acidic conditions, leading to the formation of the phosphorylated isoquinoline structure.

Comparison with Similar Compounds

The structural uniqueness of this compound allows for comparison with other isoquinoline derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline | Heterocyclic | Basic structure without modification |

| Dimethylaminomethylisoquinoline | Isoquinoline Derivative | Contains a dimethylamino group |

| 4-(Methoxy)isoquinoline | Isoquinoline Derivative | Contains a methoxy group |

Properties

Molecular Formula |

C11H12NOP |

|---|---|

Molecular Weight |

205.19 g/mol |

IUPAC Name |

4-dimethylphosphorylisoquinoline |

InChI |

InChI=1S/C11H12NOP/c1-14(2,13)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |

InChI Key |

WUBXIYNIXRFCBP-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.